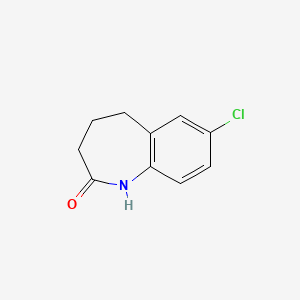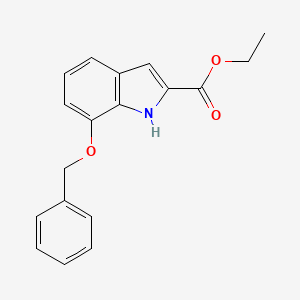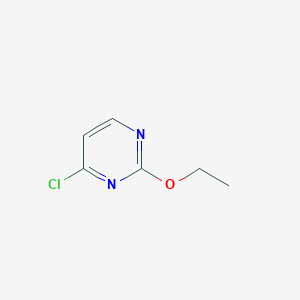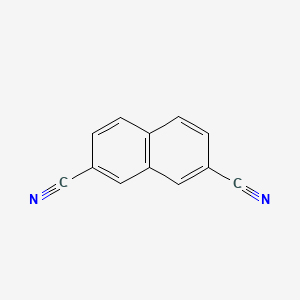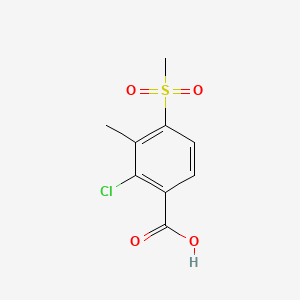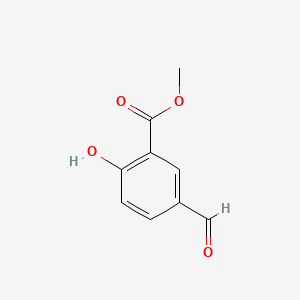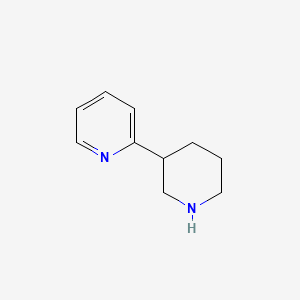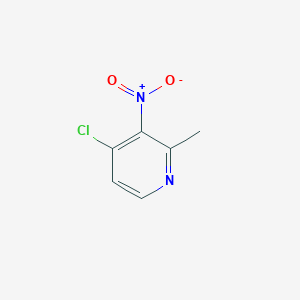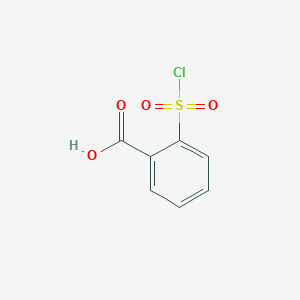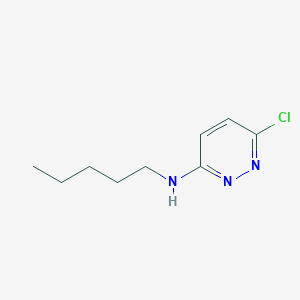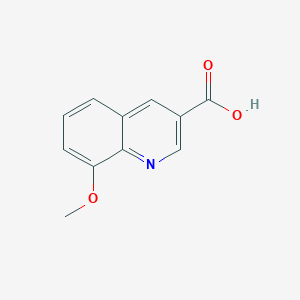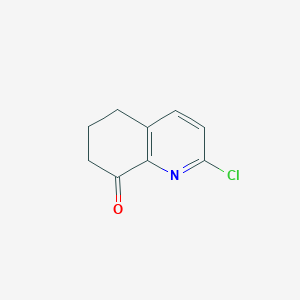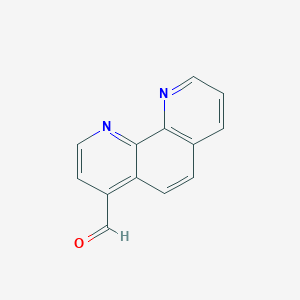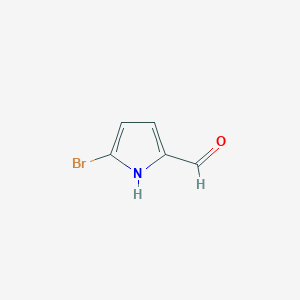
5-Bromo-1H-pyrrole-2-carbaldéhyde
Vue d'ensemble
Description
5-Bromo-1H-pyrrole-2-carbaldehyde is a brominated heterocyclic aromatic organic compound. It is a derivative of pyrrole, featuring a bromine atom at the 5-position and a formyl group at the 2-position of the pyrrole ring. This compound is of interest in various fields of chemistry and biology due to its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination of Pyrrole-2-carbaldehyde: The compound can be synthesized by the bromination of pyrrole-2-carbaldehyde using bromine in an appropriate solvent, such as dichloromethane, under controlled conditions.
Sandmeyer Reaction: Another method involves the Sandmeyer reaction, where an aniline derivative is diazotized and then treated with bromine to introduce the bromine atom at the desired position.
Industrial Production Methods: Industrial production of 5-Bromo-1H-pyrrole-2-carbaldehyde typically involves large-scale bromination reactions under optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve industrial-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, such as the formation of 5-bromo-1H-pyrrole-2-carboxylic acid by oxidation of the aldehyde group.
Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol, resulting in 5-bromo-1H-pyrrole-2-methanol.
Substitution: Substitution reactions at the bromine position can lead to various derivatives, depending on the nucleophile used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) can be used for substitution reactions.
Major Products Formed:
Oxidation: 5-bromo-1H-pyrrole-2-carboxylic acid
Reduction: 5-bromo-1H-pyrrole-2-methanol
Substitution: Various substituted pyrroles depending on the nucleophile
Applications De Recherche Scientifique
5-Bromo-1H-pyrrole-2-carbaldehyde is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of bioactive molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
The primary targets of 5-Bromo-1H-pyrrole-2-carbaldehyde are currently unknown. This compound is a unique chemical that is provided to early discovery researchers for the purpose of studying its potential effects .
Mode of Action
It is known that pyrrole derivatives can interact with various biological targets, potentially leading to a variety of physiological changes .
Biochemical Pathways
Pyrrole derivatives have been shown to have potential reducing ability for metal ions , suggesting that they may play a role in redox reactions and related biochemical pathways.
Pharmacokinetics
The compound is a solid under normal conditions and should be stored under an inert atmosphere at 2-8°C . These properties may influence its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-1H-pyrrole-2-carbaldehyde. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, the compound’s interactions with its targets and its subsequent effects may be influenced by the pH and the presence of other compounds in the environment.
Analyse Biochimique
Biochemical Properties
5-Bromo-1H-pyrrole-2-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between 5-Bromo-1H-pyrrole-2-carbaldehyde and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific context of the reaction. Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, potentially altering their structure and function .
Cellular Effects
The effects of 5-Bromo-1H-pyrrole-2-carbaldehyde on cells are diverse and can influence various cellular processes. This compound has been shown to affect cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, 5-Bromo-1H-pyrrole-2-carbaldehyde can impact gene expression and cellular metabolism. For example, increased ROS levels can lead to the activation of transcription factors such as NF-κB, which in turn regulates the expression of genes involved in inflammation and immune responses .
Molecular Mechanism
At the molecular level, 5-Bromo-1H-pyrrole-2-carbaldehyde exerts its effects through several mechanisms. One key mechanism is the formation of covalent adducts with biomolecules, such as proteins and nucleic acids. This can result in the inhibition of enzyme activity or the alteration of protein function. Additionally, 5-Bromo-1H-pyrrole-2-carbaldehyde can act as an electrophile, reacting with nucleophilic sites on biomolecules and leading to changes in their structure and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-1H-pyrrole-2-carbaldehyde can change over time due to its stability and degradation. This compound is relatively stable under inert gas conditions, such as nitrogen or argon, at temperatures between 2-8°C. It can degrade over time when exposed to light or air, leading to a decrease in its efficacy. Long-term studies have shown that 5-Bromo-1H-pyrrole-2-carbaldehyde can have sustained effects on cellular function, particularly in in vitro settings .
Dosage Effects in Animal Models
The effects of 5-Bromo-1H-pyrrole-2-carbaldehyde in animal models vary with different dosages. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, 5-Bromo-1H-pyrrole-2-carbaldehyde can induce toxic effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .
Metabolic Pathways
5-Bromo-1H-pyrrole-2-carbaldehyde is involved in several metabolic pathways, particularly those related to its biotransformation and elimination. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels within cells .
Transport and Distribution
Within cells and tissues, 5-Bromo-1H-pyrrole-2-carbaldehyde is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, binding to transport proteins can facilitate the movement of 5-Bromo-1H-pyrrole-2-carbaldehyde across cell membranes, influencing its distribution within tissues .
Subcellular Localization
The subcellular localization of 5-Bromo-1H-pyrrole-2-carbaldehyde is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the nucleus or mitochondria, where it can exert its effects on cellular function. The localization of 5-Bromo-1H-pyrrole-2-carbaldehyde can also impact its activity, as interactions with specific biomolecules within these compartments can modulate its biochemical properties .
Comparaison Avec Des Composés Similaires
5-Chloro-1H-pyrrole-2-carbaldehyde
5-Iodo-1H-pyrrole-2-carbaldehyde
5-Methyl-1H-pyrrole-2-carbaldehyde
Uniqueness: 5-Bromo-1H-pyrrole-2-carbaldehyde is unique due to the presence of the bromine atom, which imparts different chemical reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom can enhance the compound's reactivity in certain chemical reactions, making it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
5-bromo-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-5-2-1-4(3-8)7-5/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPGXCJTAOMPRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557685 | |
| Record name | 5-Bromo-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931-34-0 | |
| Record name | 5-Bromo-1H-pyrrole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=931-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



